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Abstract

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent with demonstrated
efficacy against a range of RNA viruses.[1] As a prodrug, it undergoes intracellular
phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP),
which selectively targets the viral RNA-dependent RNA polymerase (RdRp).[1][2] This guide
provides a comprehensive overview of the core mechanisms of favipiravir's antiviral activity,
focusing on its molecular interactions with the viral replication machinery. It details the
intracellular activation pathway and the dual inhibitory mechanisms of lethal mutagenesis and
chain termination. This document also includes a compilation of quantitative data on its antiviral
activity and detailed protocols for key experimental assays.

Intracellular Activation of Favipiravir

Favipiravir is administered in an inactive form and must be metabolized within the host cell to
exert its antiviral effect.[3] The activation is a multi-step process mediated by host cell
enzymes.[4]

The intracellular activation pathway of favipiravir begins with its conversion to favipiravir-
ribofuranosyl-5'-monophosphate (favipiravir-RMP) by hypoxanthine-guanine
phosphoribosyltransferase (HGPRT). Subsequently, cellular kinases further phosphorylate
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favipiravir-RMP to its active triphosphate form, favipiravir-RTP. This active metabolite then
serves as a substrate for the viral RdRp.
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The antiviral activity of favipiravir-RTP is primarily attributed to its interaction with the viral
RdRp, leading to the disruption of viral genome replication through two main mechanisms:
lethal mutagenesis and non-obligate chain termination.

Lethal Mutagenesis

Lethal mutagenesis is a key mechanism of favipiravir's antiviral effect. Favipiravir-RTP, acting
as a purine analog, is incorporated into the nascent viral RNA strand by the RdRp. This
incorporation does not immediately halt RNA synthesis. Instead, the incorporated favipiravir
can ambiguously base-pair with either cytosine or uracil during subsequent rounds of
replication. This leads to an accumulation of transition mutations (G-to-A and C-to-U)
throughout the viral genome. The increased mutation rate surpasses the virus's error threshold,
resulting in the production of non-viable viral progeny and ultimately leading to the extinction of
the viral population.

Non-Obligate Chain Termination

In addition to inducing mutations, the incorporation of favipiravir-RTP can also lead to the
termination of RNA chain elongation. While not an obligate chain terminator, the presence of
favipiravir in the template or nascent strand can create a steric hindrance that impedes the
translocation of the RdRp, thereby slowing down or halting further nucleotide incorporation.
Cryo-electron microscopy studies have revealed that favipiravir-RTP can adopt a non-
productive binding mode within the RdRp active site, which may contribute to this inhibitory
effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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